N,N-Dibenzylethylenediamine

概要

説明

N,N’-Dibenzylethylenediamine is an intermediate of cephalosporin and penicillin .

Synthesis Analysis

N-Benzylethylenediamine participates in the one-pot synthesis of N, N, N ′-trisubstituted guanidines. It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in stoichiometric ratio 1:1 to afford the corresponding Schiff monobase .Molecular Structure Analysis

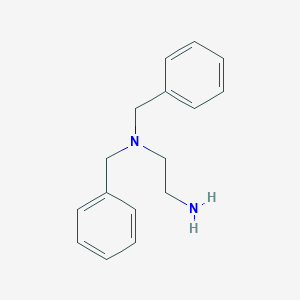

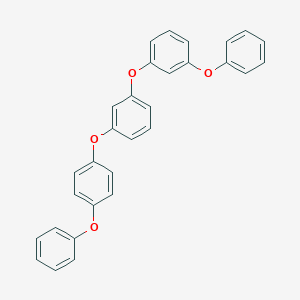

The molecular formula of N,N’-Dibenzylethylenediamine is C16H20N2. The molecular weight is 240.34 g/mol . The IUPAC name is N, N '-dibenzylethane-1,2-diamine .Chemical Reactions Analysis

The reaction of N,N’-dibenzylethylenediamine and glyoxal has been studied .科学的研究の応用

Catalysis in Chemical Reactions : It acts as an efficient and versatile bidentate ligand in copper-catalyzed formation of the C-N bond, facilitating copper catalyzed cross-coupling reactions of aryl iodides with amides (Hosseinzadeh, Golchoubian, & Masoudi, 2008).

Corrosion Inhibition : Schiff bases of ethylenediamine, including N,N' -Dibenzylethylenediamine, have been studied as corrosion inhibitors for zinc in sulfuric acid (Agrawal, Talati, Shah, Desai, & Shah, 2004).

Iron Chelation : It has been used in the synthesis of iron(III) complexes, aiming to protect cells against iron-catalyzed oxidative damage (Serratrice, Galey, Aman, & Dumats, 2001).

Cancer Research : Its derivatives exhibit cytotoxic activity towards various human cancer cell lines (Musa, Badisa, & Latinwo, 2014).

Drug Synthesis : It has been utilized in the synthesis of centperazine, an antifilarial drug (Sengupta, Sahu, & Chatterjee, 1993).

Prodrug for Iron Chelation : Ester and lactone derivatives of N,N'-Dibenzylethylenediamine have been prepared as prodrugs for iron chelation (Pitt, Bao, Thompson, Wani, Rosenkrantz, & Metterville, 1986).

Coordination Chemistry : It has been used in the synthesis of copper coordination compounds with potential catalytic activities (Liu, Zhang, & Cai, 2020).

Analytical Chemistry : Utilized as an internal standard in the enantioselective HPLC analysis of ethambutol and its stereoisomers (Blessington & Beiraghi, 1991).

Synthesis of Tetrahydro-isoquinolines : It undergoes Friedel-Crafts cyclization to synthesize substituted 1,2,3,4-tetrahydro-isoquinolines (Peerzada, 1997).

Pharmaceutical Development : Its derivatives are explored for their membrane permeability and cytoprotective capabilities against oxidative stress (Thiele & Sloan, 2016).

Safety And Hazards

N,N’-Dibenzylethylenediamine is harmful if swallowed . It is corrosive to the eyes and may cause severe damage including blindness. Skin contact may result in redness, pain, inflammation, itching, scaling .

Relevant Papers There are several papers related to N,N’-Dibenzylethylenediamine. For example, a paper published in 1951 discussed the preparation and properties of N,N’-dibenzylethylenediamine penicillin . Another paper discussed the treatment of late syphilis with 2.4 million units benzathine penicillin G (BPG) and the tolerance of single versus divided doses .

特性

IUPAC Name |

N',N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTNHJDHMQSOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dibenzylethane-1,2-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)